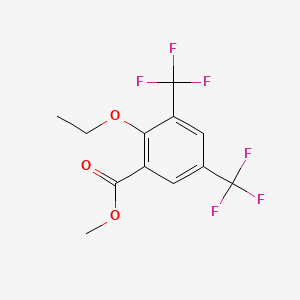
7-Hydroxy-7-(4-methoxyphenyl)-1-phenylheptane-1,3,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-7-(4-methoxyphenyl)-1-phenylheptane-1,3,5-trione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of hydroxy, methoxyphenyl, and phenyl groups attached to a heptane backbone with three keto groups at positions 1, 3, and 5.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-7-(4-methoxyphenyl)-1-phenylheptane-1,3,5-trione typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes and ketones under basic or acidic conditions, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often requires the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxy-7-(4-methoxyphenyl)-1-phenylheptane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of keto groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like piperidine for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-7-(4-methoxyphenyl)-1-phenylheptane-1,3,5-trione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals
Wirkmechanismus
The mechanism of action of 7-Hydroxy-7-(4-methoxyphenyl)-1-phenylheptane-1,3,5-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other hydroxy and methoxyphenyl derivatives, such as:
- 7-Hydroxy-4-methylcoumarin
- 7-Hydroxy-4-propylcoumarin
- 7-Hydroxy-4-isopropylcoumarin
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
4975-87-5 |
|---|---|
Molekularformel |
C20H20O5 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
7-hydroxy-7-(4-methoxyphenyl)-1-phenylheptane-1,3,5-trione |
InChI |
InChI=1S/C20H20O5/c1-25-18-9-7-15(8-10-18)20(24)13-17(22)11-16(21)12-19(23)14-5-3-2-4-6-14/h2-10,20,24H,11-13H2,1H3 |
InChI-Schlüssel |
DXGNRFVZFNUEIZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(CC(=O)CC(=O)CC(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


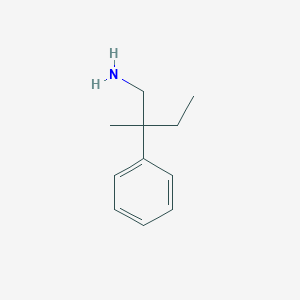
![tert-butyl N-[(3R)-8-bromo-4-[2-(dimethylamino)-2-oxoethyl]-3-methyl-5-oxo-2H-[1]benzofuro[2,3-f][1,4]oxazepine-3-carbonyl]-N-[(1S)-1-phenylethyl]carbamate](/img/structure/B14011277.png)
![n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine](/img/structure/B14011285.png)
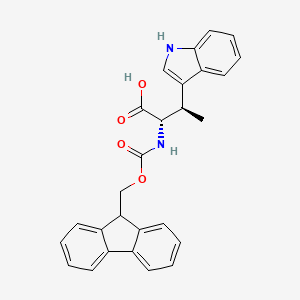
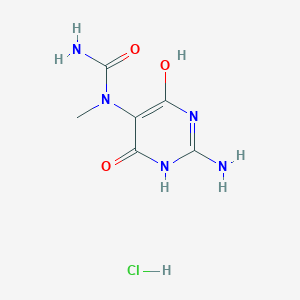

![1-[(3R)-3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B14011305.png)
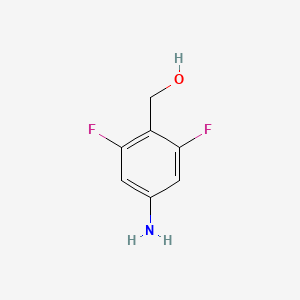

![6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine](/img/structure/B14011333.png)
![tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14011338.png)
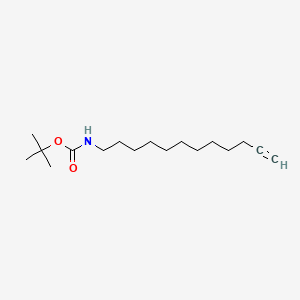
![2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid](/img/structure/B14011348.png)
